molecular formula C14H10N4O2S2 B2768434 5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 878061-47-3

5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2768434
CAS No.: 878061-47-3
M. Wt: 330.38
InChI Key: QZGRCVBRYIFJKM-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a furan ring, a benzo[d]thiazole moiety, and an oxadiazole ring

Mechanism of Action

Mode of Action

It’s known that the compound has been used as a luminescent material . This suggests that it may interact with its targets by influencing the energy states of the molecules, leading to the emission of light.

Biochemical Pathways

The compound has been associated with the emission of light, suggesting that it may be involved in energy transfer pathways . .

Result of Action

The compound has been used as a luminescent material , indicating that it may influence the energy states of molecules, leading to the emission of light. This suggests that the molecular and cellular effects of the compound’s action may involve changes in energy states and light emission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a furan derivative, followed by the introduction of the benzo[d]thiazole moiety through a series of substitution reactions. The final step often involves the formation of the oxadiazole ring through cyclization reactions under specific conditions such as the presence of dehydrating agents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2-one derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-one derivatives, while substitution reactions on the benzo[d]thiazole moiety could introduce various functional groups, leading to a wide range of derivatives with potentially different properties.

Scientific Research Applications

5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or advanced coatings.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-one derivatives: These compounds share the furan ring and exhibit similar reactivity in oxidation reactions.

    Benzo[d]thiazole derivatives: Compounds with the benzo[d]thiazole moiety can undergo similar substitution reactions.

    Oxadiazole derivatives: These compounds share the oxadiazole ring and may exhibit similar biological activities.

Uniqueness

What sets 5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

5-(furan-2-yl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c1-21-8-4-5-9-11(7-8)22-14(15-9)16-13-18-17-12(20-13)10-3-2-6-19-10/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGRCVBRYIFJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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